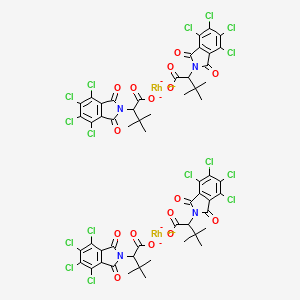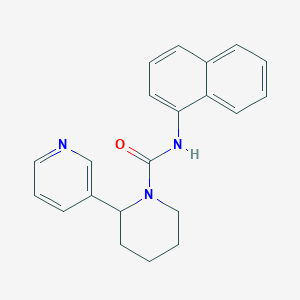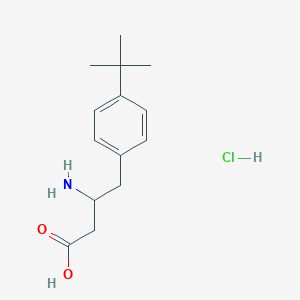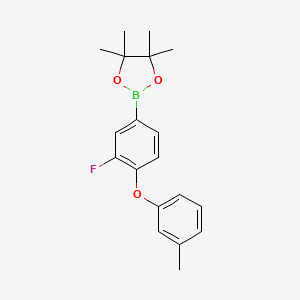![molecular formula C20H25N3O2 B15155412 1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a nitrophenyl group and a phenylpropyl group attached to a piperazine ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 1-(4-nitrobenzyl)piperazine with 3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. The phenylpropyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
- 1-Methyl-4-(3-nitrophenyl)piperazine
- 1-Methyl-4-(4-nitrophenyl)piperazine
- 1-(3-Methoxy-4-nitrophenyl)piperazine
Comparison: 1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine is unique due to the presence of both a nitrophenyl and a phenylpropyl group. This combination imparts distinct chemical and biological properties, making it more versatile in research applications compared to its analogs .
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-[(4-nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C20H25N3O2/c24-23(25)20-10-8-19(9-11-20)17-22-15-13-21(14-16-22)12-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2 |
Clave InChI |
RAKOBFULBHOLNO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155329.png)



![6-Chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15155346.png)
![N-(2-fluorophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155358.png)
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B15155363.png)

![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol](/img/structure/B15155370.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15155373.png)

![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155422.png)
